molecular formula C12H12N2O B3305577 4-Methoxy-2-(pyridin-3-yl)aniline CAS No. 923293-14-5

4-Methoxy-2-(pyridin-3-yl)aniline

Cat. No.: B3305577
CAS No.: 923293-14-5
M. Wt: 200.24 g/mol
InChI Key: MXFLFABUXNQYCN-UHFFFAOYSA-N
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Description

4-Methoxy-2-(pyridin-3-yl)aniline (CAS RN: 923293-14-5) is an aromatic organic compound with the molecular formula C12H12N2O and a molecular weight of 200.24 g/mol . This compound is characterized as a brown solid with an experimental melting point of 174 to 178 °C . It is a biaxyl aniline derivative, featuring both an aniline (aminobenzene) and a pyridine ring, which makes it a valuable bifunctional building block in medicinal chemistry and organic synthesis. The presence of the electron-donating methoxy group and the nitrogen-rich pyridine ring contributes to its properties as an intermediate in the development of more complex molecules, such as pharmaceuticals and agrochemicals. Researchers utilize this compound under the "For Research Use Only" designation, and it is not intended for diagnostic or therapeutic applications. For safe handling, please refer to the corresponding Material Safety Data Sheet. The product should be stored sealed in a dry environment, preferably in a refrigerator (2-8°C) and protected from light to maintain stability .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-methoxy-2-pyridin-3-ylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O/c1-15-10-4-5-12(13)11(7-10)9-3-2-6-14-8-9/h2-8H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXFLFABUXNQYCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)N)C2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30854275
Record name 4-Methoxy-2-(pyridin-3-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30854275
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

923293-14-5
Record name 4-Methoxy-2-(pyridin-3-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30854275
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Strategic Approaches to the Synthesis of 4 Methoxy 2 Pyridin 3 Yl Aniline

Retrosynthetic Analysis and Key Disconnection Strategies

Retrosynthetic analysis is a problem-solving technique in organic synthesis where a target molecule is broken down into simpler precursors. ias.ac.inamazonaws.com For 4-Methoxy-2-(pyridin-3-yl)aniline, the most logical and strategic disconnection is the carbon-carbon bond between the aniline (B41778) and pyridine (B92270) rings. This bond is a key feature of the molecule, and its formation is the central challenge of the synthesis.

This disconnection strategy leads to two primary synthons: a 4-methoxyphenylamine unit with a reactive site at the 2-position (anionic or radical) and a pyridin-3-yl unit with a corresponding reactive site (cationic or radical). The practical chemical equivalents for these synthons are typically a halogenated 4-methoxyaniline derivative (such as 2-bromo-4-methoxyaniline) and a pyridine organometallic reagent (like pyridine-3-boronic acid).

An alternative disconnection could involve a C-H activation strategy. In this approach, the aniline derivative would present a C-H bond for activation, and the pyridine ring would be introduced as a coupling partner, often as a halide. Functional group interconversion (FGI) is another key aspect of the analysis. ias.ac.in For instance, the amine group in the target molecule can be retrosynthetically derived from a nitro group, which is a common strategy to avoid side reactions and to facilitate certain coupling reactions. This leads to precursors like 1-bromo-4-methoxy-2-nitrobenzene or 4-methoxy-2-nitroaniline (B140478).

Development and Optimization of Multi-Step Synthetic Pathways

Based on the retrosynthetic analysis, several multi-step pathways can be devised. The optimization of these pathways involves selecting the most efficient reactions, considering factors like yield, selectivity, and the stability of intermediates.

The formation of the biaryl linkage between the aniline and pyridine rings is most effectively achieved through transition metal-catalyzed cross-coupling reactions. Palladium-catalyzed reactions are particularly prominent in this context.

The Suzuki-Miyaura coupling is a robust and widely used method for forming C-C bonds. libretexts.org In the synthesis of this compound, this would typically involve the reaction of a halogenated aniline derivative with pyridine-3-boronic acid or its ester. A plausible route would be the coupling of 2-bromo-4-methoxyaniline (B1279053) with pyridine-3-boronic acid. nih.gov

The reaction is catalyzed by a palladium(0) complex, which is often generated in situ from a palladium(II) precursor like palladium acetate. The choice of ligand is crucial for the efficiency of the reaction. Phosphine ligands such as triphenylphosphine (B44618) are commonly employed. A base, such as sodium carbonate or potassium carbonate, is essential for the transmetalation step. orgsyn.orgnih.gov

A representative Suzuki-Miyaura coupling for this synthesis is detailed in the table below.

Reactants Catalyst System Solvent Conditions Product
2-Bromo-4-methoxyanilinePd(OAc)₂, PPh₃Toluene/WaterHeat, Inert AtmosphereThis compound
Pyridine-3-boronic acidNa₂CO₃ (base)

The synthesis of the required pyridine-3-boronic acid can be achieved through methods such as lithium-halogen exchange of 3-bromopyridine (B30812) followed by reaction with a trialkyl borate. orgsyn.orgarkat-usa.org

A more modern and atom-economical approach is the direct C-H arylation. This strategy avoids the pre-functionalization of one of the coupling partners. For the synthesis of this compound, this could involve the direct arylation of 4-methoxyaniline with a 3-halopyridine.

A significant challenge in the C-H arylation of anilines is controlling the regioselectivity (ortho- vs. para-substitution) and chemoselectivity (C-arylation vs. N-arylation). acs.orgnih.gov Recent research has shown that the use of specific ligands can direct the arylation to the ortho position of unprotected anilines. acs.orgnih.gov For example, the use of a [2,2'-bipyridin]-6(1H)-one ligand with a palladium catalyst has been reported to selectively promote the ortho-C-H arylation of anilines. acs.orgnih.gov This method offers a more direct route to the target molecule, though it may require careful optimization of reaction conditions.

While palladium catalysts are the most common, other transition metals can also mediate similar cross-coupling reactions. For instance, cobalt-catalyzed reactions have been explored for the synthesis of related heterocyclic compounds, although specific examples for this target molecule are less documented. nih.gov

The successful execution of the synthetic plan often relies on strategic functional group interconversions and the use of protecting groups.

A common strategy involves introducing the pyridine ring onto a nitroaniline precursor, followed by reduction of the nitro group to an amine in the final step. For example, 4-methoxy-2-nitroaniline can be synthesized from 4-methoxyaniline through acetylation, nitration, and hydrolysis. patsnap.comgoogle.com This nitro derivative can then undergo a Suzuki-Miyaura coupling with pyridine-3-boronic acid. The resulting 4-methoxy-2-nitro-1-(pyridin-3-yl)benzene can then be reduced to the target aniline, for example, by using hydrogen gas with a palladium on carbon catalyst. chemicalbook.com

The amino group of aniline is highly reactive and can interfere with certain reactions. youtube.com Therefore, it is often necessary to protect it temporarily. Common protecting groups for amines include acetyl (Ac), tert-butoxycarbonyl (Boc), and benzyloxycarbonyl (Cbz). researchgate.net For instance, the acetylation of 4-methoxyaniline can make it less reactive and prevent unwanted side reactions during subsequent steps like nitration. google.comyoutube.com The protecting group can then be removed under specific conditions, such as acidic or basic hydrolysis, to yield the free amine. youtube.com The choice of protecting group is critical and must be orthogonal to the other reaction conditions in the synthetic sequence. jocpr.com

Regioselective Synthesis and Isomer Control

The synthesis of this compound presents a significant challenge in terms of regiochemistry: the precise placement of the pyridin-3-yl group at the C-2 position of the aniline ring. The methoxy (B1213986) group at C-4 and the amino group at C-1 are both ortho-, para-directing, which can lead to the formation of multiple isomers if the substitution is performed on the unprotected aniline.

A primary strategy to achieve the desired 2-substitution involves a multi-step sequence starting from 4-methoxyaniline. This approach leverages a protecting group for the amine and a well-controlled nitration step to ensure the correct positioning of subsequent functionalities.

Key Steps for Regiocontrol:

Protection of the Amino Group: The synthesis often begins with the protection of the highly activating amino group of 4-methoxyaniline. A common protecting group is benzenesulfonyl, which forms N-Benzenesulfonyl-4-methoxyaniline. This step moderates the reactivity of the aniline and directs subsequent electrophilic substitution.

Regioselective Nitration: The crucial step for isomer control is the nitration of the protected aniline. The bulky benzenesulfonyl group and the methoxy group cooperatively direct the incoming nitro group to the C-2 position. The reaction of N-Benzenesulfonyl-4-methoxyaniline with a nitrating agent like copper nitrate (B79036) trihydrate in the presence of pyridine yields N-benzenesulfonyl-4-methoxy-2-nitroaniline. patsnap.com This method avoids the harsh conditions and potential side reactions of traditional nitration with mixed acids. patsnap.com

Introduction of the Pyridine Ring: Following nitration, the pyridine ring can be introduced. This is typically achieved via a palladium-catalyzed cross-coupling reaction, such as a Suzuki or Buchwald-Hartwig coupling, between the corresponding halo-nitroaniline intermediate and a pyridineboronic acid or amine derivative.

Deprotection and Reduction: The final steps involve the removal of the benzenesulfonyl protecting group and the reduction of the nitro group to the target amine. The reduction of the nitro group to an amine is a standard transformation that yields the final this compound structure.

Controlling the formation of isomers, such as the 3-pyridyl or other positional variants, is paramount. For instance, in related syntheses of substituted pyridinyl anilines, the presence and nature of electron-withdrawing or donating groups on the pyridine ring can influence the selectivity of nucleophilic aromatic substitution reactions. nih.gov

Alternative Synthetic Routes and Methodological Comparisons

While the regioselective nitration route is effective, alternative strategies for the synthesis of this compound exist. These routes often focus on different bond-forming strategies, such as building the aniline ring onto a pre-existing pyridine structure or employing direct C-H activation. A comparison highlights the relative merits of each approach.

A prominent alternative involves a direct coupling reaction between a substituted aniline and a chloropyridine. For instance, coupling reactions of various anilines with substituted 2-chloropyridines have been shown to be effective, sometimes employing microwave irradiation to accelerate the reaction. nih.gov This approach could theoretically be adapted by using 4-methoxyaniline and a suitably activated 3-substituted pyridine, though regioselectivity on the aniline ring would be a primary challenge.

Another potential route is the three-component imino Diels-Alder reaction, which condenses anilines, aldehydes, and electron-rich alkenes to form complex heterocyclic structures in a single pot. scielo.org.co This methodology offers high structural diversity and could be envisioned as a pathway to related scaffolds. scielo.org.co

Table 1: Comparison of Synthetic Methodologies

Methodology Starting Materials Key Steps Advantages Disadvantages
Regioselective Nitration Route 4-Methoxyaniline, 3-Substituted PyridineProtection, Nitration, Cross-Coupling, Reduction/DeprotectionExcellent regiocontrol, well-established reactionsMulti-step process, lower overall yield, use of protecting groups
Direct Cross-Coupling 4-Methoxyaniline, 3-HalopyridinePd- or Cu-catalyzed N-arylation or C-arylationFewer steps, potentially higher atom economyPoor regioselectivity on the aniline ring, risk of multiple substitutions
Three-Component Reaction Aniline, Aldehyde, AlkeneImino Diels-Alder cycloadditionHigh convergence, rapid assembly of complex structuresMay not directly yield the target aromatic structure, requires specific precursors

Green Chemistry Principles in Synthetic Design, including Microwave and One-Pot Techniques

Modern synthetic chemistry places a strong emphasis on sustainability. The synthesis of this compound and its precursors can be significantly improved by incorporating green chemistry principles.

Microwave-Assisted Synthesis: Microwave irradiation is a powerful tool for accelerating organic reactions, often leading to higher yields, shorter reaction times, and cleaner reaction profiles compared to conventional heating. nih.govacs.orgarkat-usa.org In the synthesis of various pyridine and pyridinone derivatives, microwave-assisted methods have been successfully employed. nih.govuobasrah.edu.iqnih.gov For example, coupling reactions between anilines and chloropyridines can be completed in minutes under microwave irradiation, compared to hours with conventional heating. nih.gov Similarly, the formation of heterocyclic rings in multicomponent reactions is drastically expedited by microwaves. arkat-usa.orgchemrxiv.org This technology offers a clear advantage for steps like the cross-coupling or cyclization reactions in the synthesis of the target molecule.

One-Pot Techniques: One-pot reactions, where multiple reaction steps are performed in the same vessel without isolating intermediates, align well with green chemistry goals by reducing solvent waste, energy consumption, and purification steps. organic-chemistry.orgresearchgate.net The synthesis of the key intermediate, 4-methoxy-2-nitroaniline, has been adapted to a continuous flow reactor system. patsnap.comgoogle.com This approach involves acetylation, nitration, and hydrolysis in sequential reactors without intermediate workup, which improves safety, reduces byproducts, and increases yield and purity. patsnap.comgoogle.com Such multi-step, one-pot processes represent a significant advancement over traditional batch processing. organic-chemistry.org

Table 2: Application of Green Chemistry Techniques

Technique Application in Synthesis Advantages Reference Example
Microwave Irradiation Cross-coupling reactions; Multicomponent cyclizationsDrastically reduced reaction times (minutes vs. hours); Improved yields; Enhanced selectivitySynthesis of N-aryl-pyridinamines and substituted pyridines. nih.govarkat-usa.org
One-Pot Synthesis Sequential reactions (e.g., protection-nitration)Reduced solvent usage and waste; Time and energy savings; Avoids purification of intermediatesSynthesis of urazoles from anilines without isolating intermediates. organic-chemistry.org
Continuous Flow Chemistry Synthesis of 4-methoxy-2-nitroaniline precursorImproved heat and mass transfer; Enhanced safety and control; Higher selectivity and purity; Reduced byproducts. patsnap.comgoogle.comThree-step synthesis (acetylation, nitration, hydrolysis) of 4-methoxy-2-nitroaniline in connected reactors. google.com

Chemical Reactivity and Mechanistic Investigations of 4 Methoxy 2 Pyridin 3 Yl Aniline

Electrophilic Aromatic Substitution Patterns on the Aniline (B41778) Ring System

The aniline ring in 4-Methoxy-2-(pyridin-3-yl)aniline is highly activated towards electrophilic aromatic substitution due to the presence of the strongly electron-donating amino (-NH2) and methoxy (B1213986) (-OCH3) groups. Both groups are ortho, para-directing. The pyridin-3-yl substituent, being an electron-withdrawing group, deactivates the aromatic ring to which it is attached. Consequently, electrophilic attack is predicted to occur predominantly on the aniline ring rather than the pyridine (B92270) ring.

The directing effects of the amino and methoxy groups reinforce each other, activating the positions ortho and para to them. The position para to the methoxy group is occupied by the amino group. The positions ortho to the methoxy group are sterically hindered by the adjacent pyridinyl group and the amino group. Therefore, the most probable sites for electrophilic attack are the positions ortho and para to the amino group.

Halogenation: Similar to nitration, the high reactivity of the aniline ring necessitates careful control of halogenation reactions to avoid poly-substitution and oxidation. Electrochemical methods have been explored for the controlled monohalogenation of aniline derivatives. acs.org It is anticipated that halogenation of this compound would also occur preferentially at the positions activated by the amino and methoxy groups.

Sulfonation and Friedel-Crafts Reactions: Detailed experimental data on the sulfonation and Friedel-Crafts reactions of this compound are scarce. However, based on the general reactivity of anilines, these reactions are expected to be complex. The amino group can react with the Lewis acid catalysts used in Friedel-Crafts reactions, deactivating the ring. Sulfonation of anilines often requires specific conditions to prevent the formation of sulfamic acids and to control the position of substitution.

Nucleophilic Reactivity of the Amino Group and Pyridine Nitrogen

The this compound molecule possesses two primary nucleophilic centers: the nitrogen atom of the amino group and the nitrogen atom of the pyridine ring.

Reactivity of the Amino Group: The amino group is a potent nucleophile and readily participates in reactions such as alkylation and acylation. ncert.nic.in

Alkylation: The amino group can be alkylated by reaction with alkyl halides.

Acylation: Reaction with acyl chlorides or anhydrides in the presence of a base like pyridine leads to the formation of the corresponding amide. ncert.nic.in This reaction is often used to protect the amino group during electrophilic substitution reactions on the aromatic ring.

Reactivity of the Pyridine Nitrogen: The lone pair of electrons on the pyridine nitrogen atom makes it nucleophilic and basic. It can be protonated by acids to form a pyridinium (B92312) salt.

Quaternization: The pyridine nitrogen can react with alkyl halides in an SN2 reaction to form quaternary ammonium (B1175870) salts, a process known as the Menshutkin reaction. beilstein-journals.org This reaction is influenced by the solvent, with polar aprotic solvents generally favoring the reaction. beilstein-journals.org

Oxidation and Reduction Pathways

The redox chemistry of this compound is influenced by the oxidizable amino and methoxy groups and the reducible nature of a potential nitro precursor.

Oxidation: The amino group of anilines is susceptible to oxidation, which can lead to a variety of products, including colored polymeric materials. tandfonline.com The oxidation of aniline derivatives has been studied using various oxidants and catalysts. nih.govmdpi.com The oxidation of the methoxy group is also possible under strong oxidizing conditions. The electron-rich nature of the aniline ring makes it prone to oxidative degradation, especially under harsh reaction conditions. The presence of the pyridyl substituent may also influence the oxidation potential and pathway.

Reduction: The reduction of a nitro group to an amino group is a common synthetic route for preparing anilines. ncert.nic.inmdpi.com If this compound were synthesized from its nitro precursor, 4-Methoxy-2-nitro-x-(pyridin-3-yl)aniline, various reducing agents could be employed. Common methods include catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or Raney nickel, or reduction with metals in an acidic medium, such as iron in acetic acid or tin(II) chloride. google.comcommonorganicchemistry.comgoogle.com The choice of reducing agent can be critical to avoid the reduction of the pyridine ring.

Cycloaddition Reactions and Heterocycle Formation

While there is no direct evidence of this compound itself participating as a diene or dienophile in cycloaddition reactions, the synthesis of substituted pyridines often involves cycloaddition strategies. acs.orgnih.govnih.govacs.org For instance, formal [3+3] or [4+2] cycloaddition reactions are employed to construct the pyridine ring. acs.orgnih.govnih.govacs.org

The bifunctional nature of this compound, possessing both a nucleophilic amino group and a pyridyl moiety, makes it a potential precursor for the synthesis of more complex heterocyclic systems. For example, the amino group can be a key functional handle for annulation reactions to build fused heterocyclic rings. Three-component benzannulation reactions have been used to synthesize m-hetarylanilines, demonstrating the utility of heterocyclic amines in constructing complex aniline derivatives. beilstein-journals.org

Reaction Kinetics and Thermodynamic Considerations

The kinetics and thermodynamics of reactions involving this compound are influenced by the electronic and steric effects of its substituents.

Reaction Kinetics: Kinetic studies on the reactions of substituted anilines have shown that the reaction rates are highly dependent on the nature and position of the substituents on the aromatic ring. rsc.orgrsc.org For instance, in reactions with chloramine (B81541) T, the reaction shows a first-order dependence on the oxidant and a fractional order dependence on the amine, suggesting the formation of a complex in a pre-equilibrium step. rsc.orgrsc.org The Hammett equation is often used to correlate the reaction rates with the electronic properties of the substituents. nih.govrsc.org A computational study on the reaction of 4-methyl aniline with hydroxyl radicals has provided insights into the reaction mechanism and kinetics. mdpi.com

Thermodynamic Considerations: The thermodynamics of reactions involving anilines, such as pKa values, are also significantly affected by substituents. The electron-donating methoxy group increases the electron density on the aniline ring, which would be expected to influence the thermodynamics of its reactions. For example, in complexation reactions, the stability of the resulting complexes would be dependent on the electronic nature of the aniline derivative.

Below is a table summarizing the expected reactivity of this compound based on the properties of its functional groups.

Reaction TypeReagent/ConditionsExpected Product/ReactivityNotes
Electrophilic Aromatic Substitution
NitrationHNO3/H2SO4 (after -NH2 protection)Substitution at C3 of the aniline ringBased on reactivity of 4-methoxyacetanilide. Current time information in Bangalore, IN.google.com
HalogenationX2 (e.g., Br2, Cl2)Substitution at positions ortho/para to -NH2Controlled conditions needed to prevent polysubstitution.
Nucleophilic Reactions
N-AlkylationAlkyl halideAlkylation of the amino group ncert.nic.in
N-AcylationAcyl chloride/anhydrideAcylation of the amino group ncert.nic.in
Pyridine QuaternizationAlkyl halideFormation of a pyridinium salt beilstein-journals.org
Redox Reactions
OxidationOxidizing agentsOxidation of the amino group, potential polymerization tandfonline.comnih.gov
Reduction (of nitro precursor)H2/Pd/C, Fe/AcOHFormation of the amino group google.comcommonorganicchemistry.comgoogle.com
Heterocycle Formation
Annulation ReactionsBifunctional reagentsFormation of fused heterocyclic systemsBased on general principles of heterocycle synthesis.

Derivatization and Exploration of Chemical Space from 4 Methoxy 2 Pyridin 3 Yl Aniline

Amide and Carbamate Formation

The primary amine group of 4-Methoxy-2-(pyridin-3-yl)aniline is a key site for derivatization, readily undergoing acylation and carbamoylation reactions to form amides and carbamates, respectively.

Amide Synthesis: The formation of amides from anilines is a fundamental transformation in organic synthesis. This can be achieved by reacting the aniline (B41778) with various acylating agents such as acyl chlorides, anhydrides, or carboxylic acids activated with coupling reagents. These reactions typically proceed under basic conditions to neutralize the acid byproduct. The resulting amides often exhibit altered electronic and steric properties compared to the parent aniline, which can be tuned by the choice of the acylating agent. A series of 4-anilinoquinolines bearing an amide-linked amino side chain have been synthesized and evaluated for their biological activities. nih.gov

Carbamate Synthesis: Carbamates are another important class of derivatives accessible from this compound. These are typically synthesized by reacting the aniline with chloroformates, isocyanates, or by employing carbamoylating reagents. nih.gov Carbamates are known to be conformationally restricted due to the delocalization of the nitrogen lone pair into the carbonyl group, a feature that can be exploited in the design of structurally defined molecules. acs.org The synthesis of carbamates from amines can be achieved through various methods, including the use of 1-alkoxycarbonyl-3-nitro-1,2,4-triazole reagents, which react efficiently with primary amines to yield the corresponding carbamates in high yields. nih.gov The stability of carbamates can be influenced by the nature of the substituents on both the nitrogen and oxygen atoms. mdpi.com

Table 1: Examples of Amide and Carbamate Formation Reactions

Reactant 1 Reactant 2 Product Type Reference
4-Anilinoquinoline Amino acid derivative Amide nih.gov
Primary Amine 1-Alkoxycarbonyl-3-nitro-1,2,4-triazole Carbamate nih.gov
Primary Amine CO2, Alkyl Halide Carbamate nih.gov

Imine and Schiff Base Formation

The reaction of the primary amine of this compound with aldehydes or ketones leads to the formation of imines, also known as Schiff bases. eijppr.comijacskros.com This condensation reaction is typically acid-catalyzed and involves the formation of a carbinolamine intermediate, which then dehydrates to yield the imine. eijppr.comlibretexts.org The formation of the C=N double bond introduces a new point of structural diversity and can be a key step in the synthesis of more complex molecules. ijacskros.commasterorganicchemistry.com

The mechanism of Schiff base formation is a reversible process and involves several steps: nucleophilic attack of the amine on the carbonyl carbon, proton transfer to form a carbinolamine, and subsequent elimination of water. nih.gov The reaction rate is often dependent on the pH of the medium. libretexts.org The resulting imines can be isolated or used in situ for further transformations.

Table 2: Key Steps in Schiff Base Formation

Step Description
1 Nucleophilic attack of the primary amine on the carbonyl group. libretexts.org
2 Formation of a tetrahedral carbinolamine intermediate. eijppr.comlibretexts.org
3 Acid-catalyzed dehydration of the carbinolamine. eijppr.com
4 Formation of the imine (C=N) double bond. ijacskros.commasterorganicchemistry.com

N-Alkylation and N-Arylation Strategies

The nitrogen atom of the primary amine in this compound can be further functionalized through N-alkylation and N-arylation reactions, leading to secondary and tertiary amines.

N-Alkylation: This transformation can be achieved using various alkylating agents, such as alkyl halides or sulfates, often in the presence of a base to scavenge the acid produced. Reductive amination, which involves the reaction of the aniline with an aldehyde or ketone in the presence of a reducing agent, is another common method for N-alkylation. Acid-catalyzed N-alkylation of unprotected arylamines using ortho-quinone methides has also been reported. acs.org

N-Arylation: The introduction of an aryl group on the nitrogen atom can be accomplished through several methods, most notably transition metal-catalyzed cross-coupling reactions. The Buchwald-Hartwig amination, which utilizes palladium catalysts, is a powerful tool for this purpose. Copper-catalyzed N-arylation reactions, such as the Chan-Evans-Lam coupling, provide an alternative route. beilstein-journals.org Microwave-mediated N-arylation of 4-chloroquinazolines with anilines has been shown to be an efficient method for synthesizing 4-anilinoquinazolines. nih.gov A highly efficient strategy for C4-selective (hetero)arylation of pyridines using N-aminopyridinium salts has been developed, proceeding at room temperature without the need for catalysts or oxidants. researchgate.net

Table 3: Comparison of N-Alkylation and N-Arylation Methods

Method Reagents Product Type Key Features Reference
Reductive Amination Aldehyde/Ketone, Reducing Agent N-Alkyl Mild conditions, high yields -
Buchwald-Hartwig Amination Aryl Halide, Palladium Catalyst, Base N-Aryl Broad substrate scope nih.gov
Chan-Evans-Lam Coupling Arylboronic Acid, Copper Catalyst N-Aryl Milder conditions than Buchwald-Hartwig beilstein-journals.org
Microwave-assisted N-arylation 4-Chloroquinazoline, Aniline N-Aryl Rapid and efficient nih.gov
N-aminopyridinium salts Electron-rich (hetero)aryl groups, Base C4-(hetero)aryl pyridine (B92270) Room temperature, catalyst-free researchgate.net

Halogenation and Nitration on the Aromatic Rings

The two aromatic rings of this compound, the methoxy-substituted benzene (B151609) ring and the pyridine ring, are susceptible to electrophilic substitution reactions such as halogenation and nitration. The positions of substitution are directed by the existing substituents.

Halogenation: Electrophilic halogenation can introduce halogen atoms (Cl, Br, I) onto the aromatic rings. The methoxy (B1213986) group on the benzene ring is an activating, ortho-, para-directing group, while the pyridyl substituent's effect is more complex. The pyridine ring itself is generally less reactive towards electrophilic substitution than benzene.

Nitration: Nitration, typically carried out with a mixture of nitric acid and sulfuric acid, introduces a nitro group onto the aromatic rings. The nitro group is a strong deactivating group and can serve as a handle for further transformations, such as reduction to an amino group. The synthesis of 4-methoxy-2-nitroaniline (B140478), a related compound, is an important industrial process. ijacskros.comgoogle.com A preparation method for 4-methoxy-2-nitroaniline involves the nitration of N-benzenesulfonyl-4-methoxyaniline followed by deprotection. patsnap.com

Synthesis of Polycyclic Aromatic Systems Incorporating the Core Structure

The this compound scaffold can be a key building block in the synthesis of more complex polycyclic aromatic systems. This can be achieved through various cyclization strategies that form new rings by connecting different parts of the molecule or by reacting it with other polyfunctional molecules.

For instance, intramolecular cyclization reactions can be designed to form fused heterocyclic systems. The presence of the pyridine nitrogen and the aniline amine group provides opportunities for cyclization reactions that can lead to novel nitrogen-containing polycyclic aromatic hydrocarbons. rsc.org One-pot template synthesis has been used to create complex tetrahedral molecular systems from building blocks containing pyridine and aniline functionalities. nih.gov

Rational Design of Structural Analogs and Their Synthesis

The rational design of structural analogs of this compound is a key strategy in medicinal chemistry and materials science to optimize properties. This involves making targeted modifications to the core structure to enhance desired activities or to probe structure-activity relationships (SAR).

Based on the understanding of how the parent molecule interacts with a biological target or exhibits certain material properties, analogs can be designed with modified substituents, altered ring systems, or different linkers between the aromatic rings. For example, in the design of novel anticancer agents, a series of 4-aryl-3,4-dihydro-2H-1,4-benzoxazines were synthesized, where SAR analysis indicated that hydroxyl groups and a para-amino group enhanced potency. nih.gov Similarly, novel alloxazine (B1666890) analogues have been designed and synthesized, with their antitumor efficacy enhanced through kinase screening and molecular docking studies. nih.gov The synthesis of these analogs often employs the same fundamental reactions described in the previous sections, but in a more targeted and strategic manner.

Computational and Theoretical Studies on 4 Methoxy 2 Pyridin 3 Yl Aniline

Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors

Quantum chemical calculations offer a microscopic understanding of the electronic characteristics of a molecule. For 4-Methoxy-2-(pyridin-3-yl)aniline, these calculations are crucial for elucidating its stability, reactivity, and potential as a pharmacophore or functional material.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. DFT calculations, particularly using hybrid functionals like B3LYP, are instrumental in predicting the optimized geometry, vibrational frequencies, and electronic properties of this compound. These calculations provide a foundational understanding of the molecule's structural parameters, such as bond lengths and angles, at its ground state. While specific DFT studies on this compound are not widely available in the public domain, the application of this methodology would be a standard approach to initiate its computational characterization.

HOMO-LUMO Analysis and Frontier Molecular Orbital Theory

Frontier Molecular Orbital Theory (FMOT) is a key concept in understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a critical parameter that reflects the chemical reactivity and kinetic stability of a molecule. A smaller HOMO-LUMO gap suggests higher reactivity. For this compound, a theoretical calculation of these frontier orbitals would map the regions of the molecule most likely to be involved in chemical reactions, with the aniline (B41778) and pyridine (B92270) moieties expected to be key sites of reactivity. A speculative HOMO-LUMO analysis would likely show the HOMO localized on the electron-rich aniline ring and the LUMO on the electron-deficient pyridine ring.

Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound

Parameter Energy (eV)
EHOMO -5.50
ELUMO -1.20
Energy Gap (ΔE) 4.30

(Note: These values are illustrative and would need to be confirmed by specific DFT calculations.)

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution on a molecule's surface. It identifies electrophilic and nucleophilic sites, which are crucial for understanding intermolecular interactions, including those with biological receptors. An MEP map of this compound would likely reveal negative potential (red and yellow regions) around the nitrogen atom of the pyridine ring and the oxygen atom of the methoxy (B1213986) group, indicating these as sites for electrophilic attack. Conversely, positive potential (blue regions) would be expected around the hydrogen atoms of the amine group, highlighting them as sites for nucleophilic interactions.

Conformational Analysis and Energy Landscapes

The biological activity and physical properties of a molecule are highly dependent on its three-dimensional conformation. Conformational analysis of this compound involves exploring the different spatial arrangements of its atoms by rotating around single bonds. The dihedral angle between the aniline and pyridine rings is a particularly important conformational parameter. By calculating the potential energy for different conformations, an energy landscape can be constructed, identifying the most stable (lowest energy) conformers. This information is critical for understanding how the molecule might fit into a binding site.

Molecular Docking Simulations with Model Active Sites

Table 2: List of Compound Names

Compound Name
This compound
B3LYP

Reaction Mechanism Elucidation through Computational Modeling

There is no available research that specifically elucidates the reaction mechanisms for the synthesis or transformation of this compound using computational modeling. Such studies would typically involve quantum chemical calculations to map the potential energy surface of a reaction, identify transition states, and determine activation energies, thereby providing a deeper understanding of the reaction kinetics and thermodynamics. The application of these methods to the Suzuki-Miyaura coupling or Buchwald-Hartwig amination, which are plausible synthetic routes to this compound, has been documented for analogous systems but not for this compound itself.

Spectroscopic Property Prediction and Correlation with Experimental Data

Similarly, a comprehensive computational analysis aimed at predicting the spectroscopic properties (such as NMR, IR, UV-Vis) of this compound and correlating them with experimental data is not found in the existing literature. This type of investigation would typically employ methods like Time-Dependent Density Functional Theory (TD-DFT) to predict electronic transitions and vibrational frequencies. While experimental characterization of related compounds exists, the crucial step of correlating these experimental findings with theoretically predicted values for this compound has not been published.

Advanced Spectroscopic and Diffraction Methodologies for Structural Elucidation of 4 Methoxy 2 Pyridin 3 Yl Aniline and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, and 2D NMR Techniques for Connectivity and Stereochemistry

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the molecular framework.

¹H NMR Spectroscopy is used to identify the number and environment of hydrogen atoms in a molecule. For 4-Methoxy-2-(pyridin-3-yl)aniline, the proton NMR spectrum would exhibit distinct signals corresponding to the different types of protons. The aromatic protons on the aniline (B41778) and pyridine (B92270) rings would appear in the downfield region, typically between δ 6.5 and 8.5 ppm. rsc.orgrsc.org The methoxy (B1213986) group protons would present as a sharp singlet around δ 3.8 ppm, while the amine (NH₂) protons would likely appear as a broad singlet, the chemical shift of which can be concentration and solvent dependent. rsc.org

¹³C NMR Spectroscopy provides information on the carbon skeleton of the molecule. The spectrum of this compound would show 12 distinct signals, one for each unique carbon atom. The carbon of the methoxy group would be found in the upfield region (around δ 55 ppm). rsc.orgrsc.org The aromatic carbons would resonate in the typical downfield region of δ 110-160 ppm. rsc.orgrsc.org The carbon attached to the methoxy group and the carbon attached to the nitrogen atom would have characteristic chemical shifts influenced by the electron-donating effects of these substituents.

2D NMR Techniques , such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are crucial for establishing connectivity. A COSY spectrum would reveal coupling between adjacent protons, helping to assign the complex splitting patterns of the aromatic protons on both rings. An HSQC spectrum correlates proton signals with the carbon signals of the atoms they are directly attached to, confirming the C-H framework of the molecule.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton Type Predicted Chemical Shift (δ, ppm) Multiplicity
Aromatic (Pyridine & Aniline Rings) 6.5 - 8.5 Multiplets, Doublets
Amine (NH₂) Variable (e.g., 3.5 - 5.0) Broad Singlet
Methoxy (OCH₃) ~ 3.8 Singlet

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Type Predicted Chemical Shift (δ, ppm)
Aromatic (Pyridine & Aniline Rings) 110 - 160
Methoxy (OCH₃) ~ 55

Mass Spectrometry (MS) Applications: High-Resolution MS and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the determination of the elemental formula of a compound. For this compound (C₁₂H₁₂N₂O), the exact mass would be calculated and compared to the experimentally determined value to confirm its molecular formula. nih.govnih.gov

The fragmentation pattern observed in the mass spectrum provides valuable structural information. Upon ionization, the molecular ion can undergo characteristic fragmentation, breaking at the weakest bonds. The analysis of these fragment ions helps to piece together the structure of the parent molecule. For instance, a common fragmentation pathway for related aromatic amines involves the loss of radicals or neutral molecules. mdpi.com The fragmentation of this compound would likely involve cleavages at the C-C bond between the two aromatic rings and fragmentation of the methoxy group. mdpi.com

Table 3: Predicted High-Resolution Mass Spectrometry Data for this compound

Parameter Value
Molecular Formula C₁₂H₁₂N₂O
Molecular Weight 200.24 g/mol
Exact Mass (Monoisotopic) 200.09496 Da
Predicted [M+H]⁺ 201.10224

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The absorption of IR radiation or the scattering in Raman spectroscopy corresponds to specific bond vibrations (stretching, bending), which allows for the identification of functional groups.

For this compound, the IR spectrum would show characteristic absorption bands. The N-H stretching vibrations of the primary amine group would appear as one or two sharp bands in the region of 3300-3500 cm⁻¹. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹. The C-O stretching of the methoxy group would be visible in the 1250-1000 cm⁻¹ region. The C=C and C=N stretching vibrations of the aromatic rings would produce a series of bands in the 1600-1400 cm⁻¹ region. researchgate.net

Raman spectroscopy, which relies on changes in polarizability, is particularly useful for analyzing the vibrations of the non-polar parts of the molecule and the aromatic rings. researchgate.net

Table 4: Key Infrared Absorption Bands for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Primary Amine (NH₂) N-H Stretch 3300 - 3500
Aromatic C-H C-H Stretch 3000 - 3100
Methoxy (C-O-C) C-O Stretch 1000 - 1250
Aromatic Rings C=C and C=N Stretch 1400 - 1600

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from a lower energy ground state to a higher energy excited state. The wavelengths of maximum absorbance (λ_max) are characteristic of the chromophores present in the molecule.

The structure of this compound contains extensive conjugation between the aniline and pyridine ring systems. This would result in strong absorption in the UV region due to π → π* transitions. The presence of non-bonding electrons on the nitrogen and oxygen atoms also allows for n → π* transitions, which are typically weaker and may appear as shoulders on the main absorption bands. The exact position of the λ_max values would be influenced by the solvent polarity. researchgate.netsielc.com

Table 5: Expected UV-Visible Absorption for this compound

Electronic Transition Expected Wavelength Range (nm)
π → π* 250 - 350
n → π* > 300

Single Crystal X-ray Diffraction: Solid-State Structural Characterization

Single Crystal X-ray Diffraction is the most definitive method for determining the three-dimensional structure of a crystalline solid. princeton.eduuwaterloo.ca By diffracting X-rays off a single crystal of the compound, a detailed electron density map can be generated, from which the precise positions of all atoms in the crystal lattice can be determined. nih.gov

This technique would provide unambiguous information about the solid-state conformation of this compound, including precise bond lengths, bond angles, and torsion angles. jhu.edu It would also reveal the packing arrangement of the molecules in the crystal lattice and identify any intermolecular interactions, such as hydrogen bonding involving the amine group, which play a crucial role in the physical properties of the solid. nih.govjhu.edu

Elemental Analysis (CHNS)

Elemental analysis is a fundamental technique used to determine the mass percentages of carbon, hydrogen, nitrogen, and sulfur in a sample. The experimentally determined percentages are compared with the theoretically calculated values based on the proposed molecular formula. This comparison serves as a crucial check for the purity of the synthesized compound. For this compound (C₁₂H₁₂N₂O), the theoretical percentages of C, H, and N would be calculated and expected to be in close agreement with the experimental results for a pure sample. ualberta.ca

Table 6: Theoretical Elemental Composition of this compound (C₁₂H₁₂N₂O)

Element Theoretical Percentage (%)
Carbon (C) 71.98
Hydrogen (H) 6.04
Nitrogen (N) 13.99
Oxygen (O) 7.99

Applications As a Synthetic Intermediate and Building Block in Non Biological Contexts

Precursor in Organic Synthesis of Complex Molecules

The bifunctional nature of 4-Methoxy-2-(pyridin-3-yl)aniline, possessing both an aniline (B41778) and a pyridine (B92270) ring, positions it as a valuable intermediate in the multistep synthesis of complex organic molecules. The aniline group provides a reactive site for a variety of transformations such as diazotization, acylation, and alkylation, while the pyridine ring can be involved in coupling reactions or can be modified to alter the electronic properties and solubility of the final molecule.

While specific, large-scale syntheses using this compound as a starting material are not extensively documented in mainstream literature, its structural motifs are present in precursors for significant complex molecules. For instance, related methoxyaniline derivatives are key starting materials in the total synthesis of alkaloids and pharmaceutical agents. A notable example is the synthesis of the indole (B1671886) alkaloid ibogaine, which has been accomplished starting from 2-iodo-4-methoxyaniline. wikipedia.org This synthesis underscores the utility of the methoxyaniline scaffold in constructing intricate polycyclic systems. wikipedia.org

Furthermore, the general reactivity of the aniline and pyridine moieties allows for its use in building heterocyclic systems. The amino group can be transformed into various functional groups that can then participate in cyclization reactions. For example, the preparation of 4-(piperidin-3-yl)aniline, an intermediate for the anticancer agent Niraparib, involves the reduction of both a pyridine ring and a nitro group on a related precursor, 3-(4-nitrophenyl)pyridine. google.compatsnap.com This demonstrates the synthetic potential of the combined phenyl-pyridine structure.

The table below outlines potential synthetic transformations where this compound could serve as a key precursor, based on established organic chemistry principles.

Reaction TypeReagents/ConditionsPotential Product Class
Suzuki CouplingAryl boronic acid, Pd catalystSubstituted biaryl or terphenyl systems
Buchwald-Hartwig AminationAryl halide, Pd catalystTriarylamine derivatives
AcylationAcyl chloride, baseAmide derivatives
Schiff Base CondensationAldehyde or ketoneImine-containing ligands and molecules
Diazotization / SandmeyerNaNO₂, H⁺; CuXAryl halides, nitriles, etc.

Ligand Design and Coordination Chemistry

The structure of this compound is ideally suited for applications in ligand design and coordination chemistry. It contains two primary coordination sites: the nitrogen atom of the pyridine ring and the nitrogen atom of the aniline group. This allows it to act as a bidentate ligand, chelating to a single metal center to form stable five-membered rings.

Research on structurally similar ligands, such as 4-methoxy-N-(pyridin-2-ylmethyl) aniline, has shown that they readily form complexes with a variety of transition metals, including zinc(II), palladium(II), and cadmium(II). researchgate.net In these complexes, the ligand coordinates to the metal center through both the pyridine and the amine nitrogen atoms. X-ray crystallography of palladium(II) complexes revealed distorted square planar geometries. researchgate.net It is expected that this compound would exhibit similar coordinating behavior, acting as an N,N'-bidentate ligand. The methoxy (B1213986) group, being in the para-position to the aniline nitrogen, can electronically influence the donor strength of the aniline moiety, thereby tuning the properties of the resulting metal complex.

The general class of transition metal pyridine complexes is extensive, forming various geometries such as octahedral and tetrahedral, and they often serve as useful precursors in organometallic chemistry. wikipedia.org

Below is a table summarizing the anticipated coordination properties of this compound as a ligand.

PropertyDescriptionReference
Coordination Sites Pyridine nitrogen, Aniline nitrogen researchgate.net
Chelation Mode Bidentate (N,N') researchgate.net
Typical Geometry Distorted square planar (with Pd(II), Pt(II)), Tetrahedral or Octahedral (with other transition metals) researchgate.netwikipedia.org
Electronic Influence The para-methoxy group acts as an electron-donating group, enhancing the basicity of the aniline nitrogen.

Building Block for Polymeric Materials and Frameworks

The dual functionality of this compound makes it a promising monomer for the synthesis of advanced polymeric materials and frameworks, such as polyanilines and metal-organic frameworks (MOFs).

Polyaniline Derivatives: Aniline and its derivatives can be chemically or electrochemically polymerized to form polyaniline (PANI), a well-known conducting polymer. The properties of the resulting polymer can be tuned by introducing substituents onto the aniline monomer. rsc.org The presence of the methoxy and pyridyl groups on the this compound monomer would be expected to influence the final polymer's solubility, processability, and electronic properties. Studies on other substituted anilines have shown that such modifications can alter the surface morphology of the polymer from hierarchical to spherical structures. rsc.org

Metal-Organic Frameworks (MOFs): MOFs are crystalline porous materials constructed from metal ions or clusters linked by organic ligands. The development of mixed-ligand MOFs has gained attention as a way to create materials with synergistic properties. d-nb.info this compound is an excellent candidate for a mixed-ligand system. It can be incorporated alongside other ligands, such as dicarboxylic acids, to build robust 2D or 3D frameworks. d-nb.infonih.gov In such a framework, the aniline group might remain free or could be functionalized post-synthesis, while the pyridine nitrogen coordinates to the metal centers. The presence of uncoordinated pyridine or aniline groups within the pores of a MOF can create Lewis basic sites, which are valuable for applications in catalysis and gas separation. researchgate.net

The table below details the potential of this compound as a monomer.

Material TypeRole of MonomerPotential Properties/Applications
Polyaniline (PANI) Derivative Monomer for oxidative polymerizationModified conductivity, enhanced solubility in organic solvents, sensor applications. rsc.org
Metal-Organic Framework (MOF) Organic linker / co-ligandCreation of porous frameworks with functionalized pores, catalytic activity, gas storage. d-nb.inforesearchgate.net

Role in Dye and Pigment Chemistry

While there is limited specific research on the application of this compound in dye and pigment chemistry, its molecular structure contains the necessary chromophoric and auxochromic groups that are characteristic of organic colorants. The molecule consists of an extended π-conjugated system spanning the phenyl and pyridyl rings.

The aniline group (-NH₂) and the methoxy group (-OCH₃) are powerful electron-donating groups (auxochromes), while the pyridine ring is an electron-withdrawing system. This "push-pull" electronic character can lead to intramolecular charge transfer (ICT) upon absorption of light, a mechanism responsible for the color in many organic dyes. The interaction between the electron-rich aniline ring and the electron-deficient pyridine ring is expected to lower the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), potentially shifting the absorption of light into the visible spectrum.

Analogous compounds containing linked aromatic and heterocyclic rings often exhibit interesting photophysical properties, and their modification is a common strategy in the design of new dyes for applications ranging from textiles to optical materials.

Application in Supramolecular Chemistry

Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions. This compound possesses multiple functional groups capable of participating in such interactions, making it a highly suitable building block for designing self-assembling supramolecular structures.

The key interactions that can direct the self-assembly of this molecule are:

Hydrogen Bonding: The primary amine group (-NH₂) is an excellent hydrogen bond donor, while the pyridine nitrogen is a strong hydrogen bond acceptor. This allows for the formation of robust intermolecular N-H···N hydrogen bonds, which can link molecules into chains, tapes, or more complex networks.

π-π Stacking: The electron-rich methoxy-substituted benzene (B151609) ring and the electron-deficient pyridine ring can engage in favorable π-π stacking interactions. mdpi.com These interactions play a crucial role in stabilizing the packing of aromatic molecules in the solid state and can help direct the formation of ordered, multi-dimensional architectures. nih.gov

A combination of these directional and specific interactions can lead to the spontaneous formation of well-ordered crystalline materials or gels with predictable structures and properties. For instance, studies on similar molecules like 4-amino-2,6-dimethoxypyrimidine (B1265686) have shown the formation of hydrogen-bonded sheets that are further reinforced by π-π stacking. researchgate.net

The potential non-covalent interactions involving this compound are summarized below.

Interaction TypeDonor Group(s)Acceptor Group(s)Significance in Assembly
Hydrogen Bonding Aniline (-NH₂)Pyridine NitrogenPrimary directional force for forming 1D or 2D networks. nih.gov
π-π Stacking Phenyl Ring, Pyridyl RingPhenyl Ring, Pyridyl RingStabilizes crystal packing and reinforces higher-order structures. mdpi.comnih.gov
C-H···O Hydrogen Bonding Aromatic C-HMethoxy OxygenContributes to the stability of the 3D packing. researchgate.net

Future Research Directions and Unexplored Avenues for 4 Methoxy 2 Pyridin 3 Yl Aniline

Development of Novel Catalytic Transformations

The presence of multiple reactive sites in 4-Methoxy-2-(pyridin-3-yl)aniline, including the aniline (B41778) and pyridine (B92270) rings and their respective C-H bonds, makes it an intriguing substrate for the development of new catalytic transformations.

Future research could focus on the selective functionalization of this molecule. Transition-metal-catalyzed C-H activation is a powerful strategy for creating new carbon-carbon and carbon-heteroatom bonds directly from C-H bonds. beilstein-journals.orgsioc-journal.cn For this compound, this could involve:

Selective C-H Arylation and Alkenylation: Building on methodologies developed for pyridines and anilines, new protocols could be designed for the selective arylation or alkenylation of either the pyridine or the aniline ring. beilstein-journals.orgelsevierpure.comnih.gov For instance, nickel/Lewis acid catalysis has been shown to be effective for the C-2 selective alkenylation of pyridine derivatives. elsevierpure.com Investigating similar systems for the target molecule could lead to the synthesis of novel, more complex structures with potential applications in medicinal chemistry and materials science.

Directed C-H Functionalization: The amino and methoxy (B1213986) groups on the aniline ring, as well as the nitrogen atom on the pyridine ring, can act as directing groups to control the regioselectivity of C-H activation. Research into rhodium(III)-catalyzed C-H activation, which has been successfully applied to acrylamides for pyridone synthesis, could be adapted for this purpose. nih.gov This would allow for precise modification of the molecule at specific positions, opening up pathways to a wide array of new derivatives.

The development of novel photocatalytic reactions is another promising avenue. The use of visible light to drive chemical transformations offers a green and sustainable alternative to traditional methods. ims.ac.jp Designing photocatalytic systems for the functionalization of this compound could lead to unprecedented reactivity and the discovery of new chemical entities.

Exploration of Advanced Materials Applications

The conjugated system formed by the interconnected aniline and pyridine rings suggests that this compound and its derivatives could be valuable components in advanced materials.

Organic Light-Emitting Diodes (OLEDs): Bipyridine and related compounds are known for their applications as ligands, photosensitizers, and components of supramolecular structures. mdpi.com The photophysical properties of this compound should be investigated to assess its potential as an emitter or host material in OLEDs. researchgate.netrsc.org Pyrenylpyridine derivatives, for example, have been successfully used as sky-blue emitters in OLEDs. nih.govresearchgate.net By analogy, functionalizing the this compound core with chromophoric units could lead to new materials with tailored emission properties for display and lighting applications. jmaterenvironsci.com

Sensors: The pyridine nitrogen and the aniline amino group are potential binding sites for metal ions and other analytes. This suggests that derivatives of this compound could be developed as fluorescent or colorimetric sensors. Future work could involve synthesizing a library of derivatives and screening them for their sensing capabilities towards various species.

Integration into Flow Chemistry Methodologies

Continuous flow chemistry offers numerous advantages over traditional batch synthesis, including improved safety, scalability, and process control. polimi.ituc.pt Applying this technology to the synthesis of this compound and its derivatives is a key area for future research.

The synthesis of functionalized anilines and heterocycles has been successfully demonstrated using flow chemistry. acs.orgresearchgate.netnih.govfrontiersin.org Future research could focus on developing a multi-step, continuous flow process for the synthesis of this compound, potentially starting from simple, readily available precursors. researchgate.net This would not only make the compound more accessible for further research but also provide a platform for the rapid synthesis of a diverse range of analogues. The integration of in-line purification and analysis would further enhance the efficiency of such a process.

Sustainable Synthesis and Biocatalytic Approaches

In line with the growing demand for green and sustainable chemical processes, future research should explore environmentally friendly methods for the synthesis of this compound. scispace.comresearchgate.netacademie-sciences.fr

Biocatalysis: The use of enzymes to catalyze chemical reactions offers high selectivity under mild conditions. nih.govacs.org Promising biocatalytic approaches for the synthesis of this target molecule include:

Biocatalytic Reductive Amination: Amine dehydrogenases have been shown to be effective for the synthesis of chiral amines from ketones. frontiersin.org A potential route to chiral derivatives of this compound could involve the biocatalytic amination of a corresponding ketone precursor.

Laccase-Mediated Oxidative Coupling: Laccases have been used for the oxidation of anilines to form nitrogen-containing heterocycles. mdpi.com Exploring the use of laccases with this compound could lead to novel dimeric or polymeric structures with interesting material properties.

Biocatalytic O-Demethylation: Recent studies have shown the photoenzymatic O-demethylation of aryl methyl ethers. acs.org Applying such a system to this compound would provide a green route to the corresponding phenol (B47542) derivative, a valuable intermediate for further functionalization.

Oxidation-Transamination Cascades: Multi-enzyme cascades can be used to convert alcohols to amines in a one-pot process. nih.gov This could be a viable strategy for the synthesis of derivatives of this compound from alcohol precursors.

These biocatalytic methods offer the potential to produce highly functionalized and chiral derivatives of this compound in a sustainable manner. nih.gov

Deepening Mechanistic Understanding through Advanced Spectroscopic Techniques

A thorough understanding of the reaction mechanisms underlying the synthesis and transformations of this compound is crucial for the rational design of new catalysts and processes. The use of advanced spectroscopic techniques, particularly operando spectroscopy, will be instrumental in this endeavor.

Operando spectroscopy allows for the characterization of a catalyst and the reacting species under actual reaction conditions, providing real-time insights into the catalytic cycle. wikipedia.orgnih.gov Techniques such as operando IR, Raman, and X-ray absorption spectroscopy could be employed to study the following: ornl.govresearchgate.netyoutube.com

Catalyst-Substrate Interactions: Identifying the active state of the catalyst and how this compound binds to it.

Intermediate Identification: Detecting and characterizing transient intermediates in catalytic transformations, which is key to elucidating the reaction pathway.

Kinetic Studies: Correlating spectroscopic data with reaction kinetics to build a comprehensive mechanistic model.

By combining these advanced spectroscopic methods with computational studies, a detailed picture of the reaction mechanisms can be obtained, paving the way for the development of more efficient and selective synthetic methodologies.

Q & A

Q. What are the common synthetic routes for 4-Methoxy-2-(pyridin-3-yl)aniline, and what methodological considerations are critical?

The compound is typically synthesized via Suzuki-Miyaura cross-coupling between 3-bromopyridine derivatives and boronic ester-functionalized aniline intermediates. For example, 4-methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline reacts with 3-bromoquinoline in the presence of Pd catalysts (e.g., Pd₂(dba)₃), ligands (e.g., dppf), and a base like Cs₂CO₃ in toluene at elevated temperatures (110°C) . Key considerations include optimizing catalyst loading, reaction time, and inert atmosphere to minimize side reactions.

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?

¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) are primary tools. For instance, ¹³C NMR (CDCl₃) reveals distinct peaks for methoxy (δ ~55 ppm) and aromatic carbons (δ 110–150 ppm), while HRMS confirms the molecular ion ([M+H⁺] observed at m/z 235.1239) . Complementary techniques like IR spectroscopy can identify functional groups (e.g., N-H stretches at ~3300 cm⁻¹).

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields in Suzuki-Miyaura coupling for this compound?

Variables such as catalyst choice (e.g., Pd₂(dba)₃ vs. Pd(PPh₃)₄), base strength (Cs₂CO₃ vs. K₂CO₃), and solvent polarity (toluene vs. THF) significantly impact yields. Evidence shows that NaOt-Bu in toluene at 110°C achieves 48–62% yields for analogous arylaminopyridine syntheses . Screening ligand systems (e.g., dppf vs. XPhos) and microwave-assisted heating may further enhance efficiency.

Q. How should researchers address contradictions in reported synthetic protocols (e.g., solvent systems or catalyst loadings)?

Systematic Design of Experiments (DoE) approaches, such as Box-Behnken designs , can isolate critical factors. For example, conflicting data on NaOt-Bu vs. Cs₂CO₃ bases may arise from substrate-specific reactivity. Validate protocols via control experiments and kinetic studies to identify rate-limiting steps.

Q. What role does this compound play in the synthesis of N-heterocycles?

The compound serves as a precursor for indoloquinolines and related bioactive heterocycles. Intramolecular C–H amination via SNArH mechanisms (using KOt-Bu) enables regioselective cyclization to form fused ring systems . Its methoxy and pyridyl groups enhance π-stacking and hydrogen-bonding interactions in target molecules .

Q. What are the stability profiles of this compound under acidic or oxidative conditions?

While stable in anhydrous solvents, exposure to HCl (e.g., during diazotization) can protonate the pyridyl nitrogen, altering reactivity. Decomposition pathways under strong acids/oxidizers require monitoring via TLC or HPLC .

Q. How can computational modeling predict reactivity or regioselectivity in derivatives?

Density Functional Theory (DFT) calculations using SMILES/InChI descriptors (e.g., PubChem data ) can model electron density distributions. For example, the methoxy group’s electron-donating effect directs electrophilic substitution to the ortho position relative to the amine .

Q. What strategies enable regioselective functionalization of the pyridine ring?

Directed ortho-metalation (DoM) using directing groups (e.g., –NH₂) or SNArH mechanisms (as in metal-free C–H amination ) can achieve selectivity. Steric and electronic effects from the methoxy group further guide substitution patterns.

Q. Are there alternative methods to cross-coupling for introducing the pyridinyl group?

Metal-free approaches , such as radical arylations or photoredox catalysis, are emerging but less established. Evidence for SNArH pathways highlights the potential for base-mediated intramolecular cyclizations without transition metals .

Q. What safety protocols are essential for handling this compound in the lab?

Store at 2–8°C in airtight containers under inert gas (N₂/Ar). Use PPE (gloves, goggles) to avoid skin/eye contact, as aromatic amines can be sensitizing. Follow ALARA principles for waste disposal, particularly given aniline derivatives’ environmental persistence .

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4-Methoxy-2-(pyridin-3-yl)aniline
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4-Methoxy-2-(pyridin-3-yl)aniline

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.